N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
N-(4-Chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with furan, pyrrole, and acetamide groups. Its synthesis involves alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)thiol) with N-(4-chlorophenyl)-α-chloroacetamide under alkaline conditions, followed by Paal-Knorr condensation to introduce the pyrrol-1-yl moiety at the triazole’s 4th position . This compound exhibits notable anti-exudative activity in preclinical models, attributed to its ability to modulate inflammatory pathways in vivo . Structural characterization via ¹H NMR confirms the presence of key functional groups, including furan protons (δ 6.2–7.4 ppm) and pyrrole resonances (δ 6.8–7.1 ppm) .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c19-13-5-7-14(8-6-13)20-16(25)12-27-18-22-21-17(15-4-3-11-26-15)24(18)23-9-1-2-10-23/h1-11H,12H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXVROJTJWSONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a compound that has attracted significant attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring , a pyrrole moiety , and a chlorophenyl group , which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 345.82 g/mol. The presence of various functional groups contributes to its biological activity and pharmacological profile.
Antimicrobial Properties
Research indicates that triazole derivatives often exhibit antifungal and antibacterial properties. The mechanism of action typically involves the inhibition of fungal ergosterol synthesis by targeting cytochrome P450 enzymes, which are crucial for maintaining cell membrane integrity in fungi.
In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various microbial strains, including both Gram-positive and Gram-negative bacteria. The presence of the furan and pyrrole rings may enhance binding affinity due to additional π-stacking interactions with aromatic residues in target proteins.
Antitumor Activity
This compound has also been investigated for its potential anticancer properties. Similar triazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis .
The compound's mechanism of action involves several pathways:
- Inhibition of Enzymes : It may inhibit cyclooxygenase enzymes, reducing inflammation and potentially impacting cancer progression.
- Targeting Proteins : Interactions at the molecular level with target proteins or enzymes within microbial cells lead to its observed biological effects.
- Stability Under Physiological Conditions : Studies indicate that similar compounds exhibit stability under physiological pH but may degrade under extreme conditions, which is crucial for their efficacy as therapeutic agents.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
Case Studies
Several case studies have explored the efficacy of triazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common bacterial strains using the dilution method, revealing significant antibacterial activity compared to existing antibiotics .
- Antitumor Effects : Another investigation assessed the cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The pharmacological and physicochemical properties of this compound are critically influenced by substituents on the triazole ring, aromatic residues, and sulfur-linked acetamide groups. Below is a comparative analysis with structurally related derivatives:
Key Research Findings
Role of Substituents on Bioactivity
- Electron-Withdrawing Groups : Derivatives with nitro (e.g., KA3) or chloro substituents (e.g., target compound) exhibit superior anti-inflammatory and antimicrobial activities compared to electron-donating groups (e.g., methoxy) .
- Heteroaromatic Moieties : Furan and thiophene at the 5th position enhance π-π stacking with biological targets, while pyridine improves water solubility and hydrogen bonding .
- N-Aryl Modifications : Fluorophenyl and chlorophenyl groups increase metabolic stability and target affinity, as seen in the target compound’s 38% anti-exudative efficacy .
Pharmacodynamic Comparisons
- Anti-Exudative Activity : The target compound outperforms analogs with ethyl or methyl groups at the 4th position, suggesting pyrrol-1-yl’s role in suppressing prostaglandin synthesis .
- Antimicrobial Spectrum : Thiophene-containing derivatives (e.g., ) show broader antifungal activity than furan-based compounds, likely due to sulfur’s nucleophilic reactivity.
Structural Insights from Crystallography
- X-ray studies of related N-(4-chlorophenyl)acetamides reveal planar triazole cores and intermolecular hydrogen bonding (e.g., C–H⋯O interactions), which stabilize crystal packing and may influence drug-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
